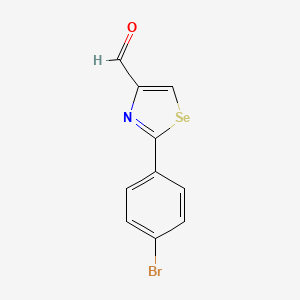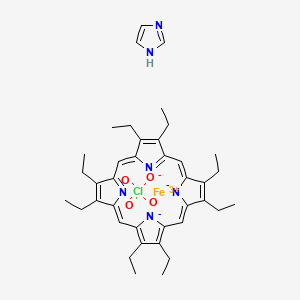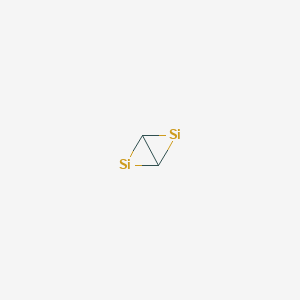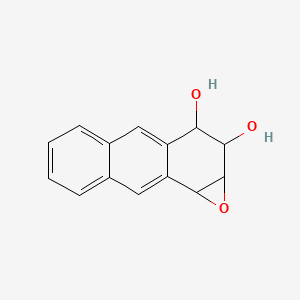
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of oxirenes, which are known for their three-membered epoxide ring fused to an aromatic system. The presence of multiple hydroxyl groups and the epoxide ring makes this compound highly reactive and of significant interest in various fields of scientific research.
准备方法
The synthesis of 1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthraquinone Precursor: The starting material, anthraquinone, undergoes a series of reactions including oxidation and reduction to form the desired intermediate.
Epoxidation: The intermediate is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) to introduce the oxirene ring.
Hydroxylation: Finally, the compound is hydroxylated using reagents like osmium tetroxide (OsO4) to introduce the hydroxyl groups at specific positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
化学反应分析
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form quinones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the compound into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Hydrolysis: The epoxide ring can be hydrolyzed under acidic or basic conditions to form diols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol involves its interaction with various molecular targets and pathways. The epoxide ring and hydroxyl groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities and therapeutic effects.
相似化合物的比较
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol can be compared with other similar compounds, such as:
1a,2,3,7b-Tetrahydronaphtho(1,2-b)oxirene-2,3-diol: This compound has a similar oxirene ring but differs in the aromatic system and the position of hydroxyl groups.
Anthraquinone Derivatives: These compounds share the anthraquinone core but lack the epoxide ring, leading to different chemical properties and reactivities.
属性
CAS 编号 |
75947-55-6 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
1a,2,3,9b-tetrahydroanthra[3,4-b]oxirene-2,3-diol |
InChI |
InChI=1S/C14H12O3/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-14(17-13)12(11)16/h1-6,11-16H |
InChI 键 |
FAJGDKZDYKZJCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C4C(O4)C(C(C3=CC2=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




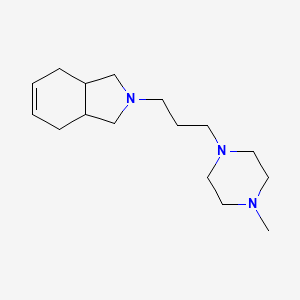
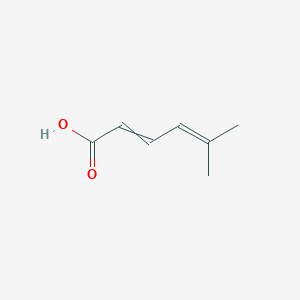
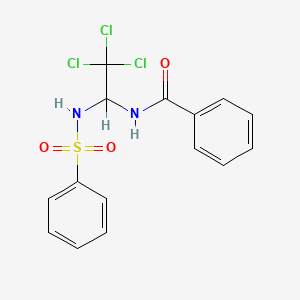
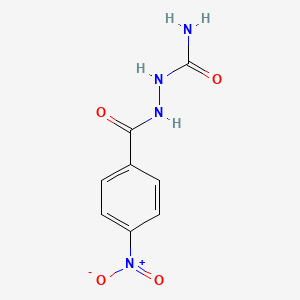

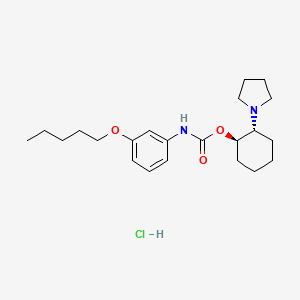
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
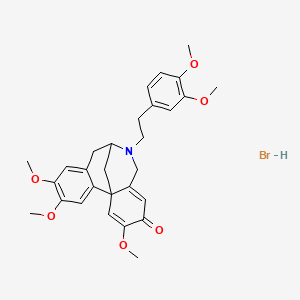
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
